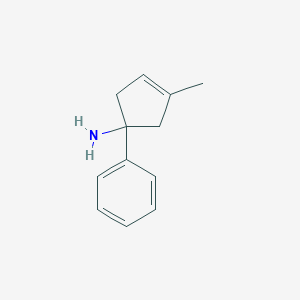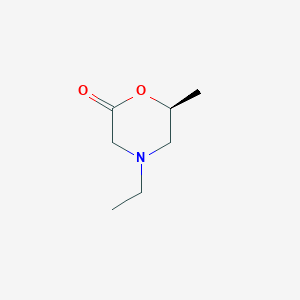
(4-Methoxy-4-methylcyclohexyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxy-4-methylcyclohexyl)methanol is an organic compound with the molecular formula C8H16O2. It is classified as a higher alicyclic primary alcohol. This compound is known for its colorless, oily appearance and faint mint-like odor. It exists in both cis and trans isomers, depending on the relative positions of the methoxy and hydroxymethyl groups on the cyclohexane ring .
準備方法
Synthetic Routes and Reaction Conditions
(4-Methoxy-4-methylcyclohexyl)methanol can be synthesized through the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester . This method involves the reduction of the ester using sodium in the presence of ethanol, resulting in the formation of the desired alcohol.
Industrial Production Methods
Industrial production of this compound is often a byproduct in the production of cyclohexanedimethanol, a commodity chemical. This occurs during the hydrogenation of dimethyl terephthalate . The reaction can be summarized as follows:
C6H4(CO2CH3)2+8H2→CH3C6H10CH2OH+2CH3OH+H2O
化学反応の分析
Types of Reactions
(4-Methoxy-4-methylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further reduce the compound to simpler alcohols.
Substitution: The methoxy and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and substituted cyclohexane derivatives.
科学的研究の応用
(4-Methoxy-4-methylcyclohexyl)methanol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances and as a frothing agent in coal cleaning processes.
作用機序
The mechanism of action of (4-Methoxy-4-methylcyclohexyl)methanol involves its interaction with various molecular targets. It can act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze its oxidation to corresponding aldehydes or ketones . The compound’s effects are mediated through its interactions with specific receptors and pathways in biological systems.
類似化合物との比較
Similar Compounds
4-Methylcyclohexanemethanol: This compound is structurally similar but lacks the methoxy group.
2,4-Dimethylcyclohexanemethanol: This compound has two methyl substituents instead of one.
Uniqueness
(4-Methoxy-4-methylcyclohexyl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.
特性
CAS番号 |
1637310-66-7 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC名 |
(4-methoxy-4-methylcyclohexyl)methanol |
InChI |
InChI=1S/C9H18O2/c1-9(11-2)5-3-8(7-10)4-6-9/h8,10H,3-7H2,1-2H3 |
InChIキー |
UKBJWLZFVUJOFJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)CO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


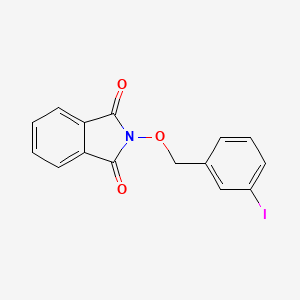
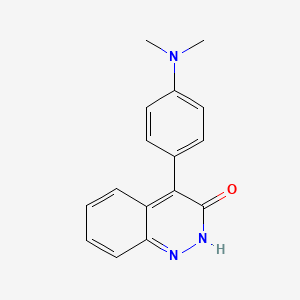
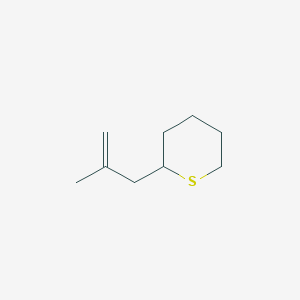

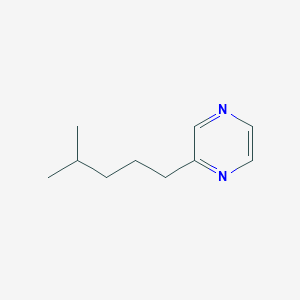

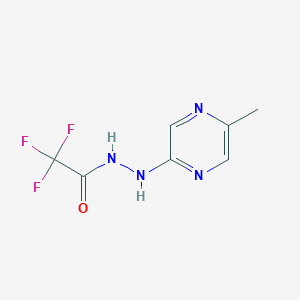
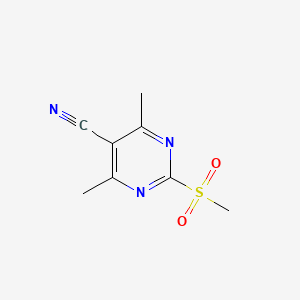
![N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13102423.png)

